1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex indole derivatives typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while reduction can yield 1H-Indole, 1-acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to biological effects. The bromine atom and the galactopyranosyl group may enhance its binding affinity and specificity to certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
1H-Indole-2-carboxylic acid: An indole derivative with a carboxylic acid group.
1H-Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- is unique due to the presence of the bromine atom and the galactopyranosyl group, which can impart distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
102262-50-0 |
---|---|
Molekularformel |
C24H26BrNO11 |
Molekulargewicht |
584.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-(1-acetyl-5-bromoindol-3-yl)oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H26BrNO11/c1-11(27)26-9-19(17-8-16(25)6-7-18(17)26)36-24-23(35-15(5)31)22(34-14(4)30)21(33-13(3)29)20(37-24)10-32-12(2)28/h6-9,20-24H,10H2,1-5H3/t20-,21+,22+,23-,24-/m1/s1 |
InChI-Schlüssel |
YBAOMTBYVBNRHP-OYTPZHDJSA-N |
Isomerische SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.